molecular formula C14H18N2O B11874783 1-(2-Isopropylimidazo[1,2-a]pyridin-3-yl)-2-methylpropan-1-one

1-(2-Isopropylimidazo[1,2-a]pyridin-3-yl)-2-methylpropan-1-one

Cat. No.: B11874783
M. Wt: 230.31 g/mol
InChI Key: HWTNJBXCMIVRFC-UHFFFAOYSA-N
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Description

1-(2-Isopropylimidazo[1,2-a]pyridin-3-yl)-2-methylpropan-1-one is a heterocyclic compound that belongs to the imidazo[1,2-a]pyridine family. These compounds are known for their diverse biological activities and are often used in medicinal chemistry for drug development. The unique structure of this compound makes it a valuable scaffold for various chemical reactions and applications.

Preparation Methods

Synthetic Routes and Reaction Conditions: 1-(2-Isopropylimidazo[1,2-a]pyridin-3-yl)-2-methylpropan-1-one can be synthesized through a multicomponent condensation reaction. One common method involves the condensation of 2-aminopyridines with arylglyoxals and Meldrum’s acid . Another approach is a two-step one-pot synthesis involving the reaction of heterocyclic amines with N,N-dimethylformamide dimethyl acetate and active electrophiles . These methods provide moderate to high yields and are efficient for producing the desired compound.

Industrial Production Methods: Industrial production of this compound typically involves large-scale multicomponent reactions. The use of readily available starting materials and efficient reaction conditions makes these methods suitable for industrial applications. The scalability of these reactions ensures consistent production of the compound with high purity.

Chemical Reactions Analysis

Types of Reactions: 1-(2-Isopropylimidazo[1,2-a]pyridin-3-yl)-2-methylpropan-1-one undergoes various chemical reactions, including:

Common Reagents and Conditions:

    Oxidation: Metal-free oxidation using oxidizing agents like tert-butyl hydroperoxide.

    Reduction: Sodium borohydride in methanol or ethanol.

    Substitution: Electrophiles such as ethyl bromoacetate, bromoacetonitrile, and 2-bromoacetophenone in the presence of a base like potassium carbonate.

Major Products:

    Oxidation: Formation of oxidized derivatives of the imidazo[1,2-a]pyridine scaffold.

    Reduction: Formation of reduced derivatives with altered functional groups.

    Substitution: Formation of substituted imidazo[1,2-a]pyridine derivatives with various functional groups.

Scientific Research Applications

1-(2-Isopropylimidazo[1,2-a]pyridin-3-yl)-2-methylpropan-1-one has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 1-(2-Isopropylimidazo[1,2-a]pyridin-3-yl)-2-methylpropan-1-one involves its interaction with specific molecular targets and pathways. The compound can bind to γ-aminobutyric acid receptors, similar to classical benzodiazepine tranquilizers . This interaction leads to the modulation of neurotransmitter activity, resulting in various pharmacological effects. Additionally, the compound may inhibit specific enzymes or proteins involved in disease pathways, contributing to its therapeutic potential.

Comparison with Similar Compounds

1-(2-Isopropylimidazo[1,2-a]pyridin-3-yl)-2-methylpropan-1-one can be compared with other imidazo[1,2-a]pyridine derivatives:

The uniqueness of this compound lies in its specific structural features and the range of reactions it can undergo, making it a versatile compound for various applications.

Properties

Molecular Formula

C14H18N2O

Molecular Weight

230.31 g/mol

IUPAC Name

2-methyl-1-(2-propan-2-ylimidazo[1,2-a]pyridin-3-yl)propan-1-one

InChI

InChI=1S/C14H18N2O/c1-9(2)12-13(14(17)10(3)4)16-8-6-5-7-11(16)15-12/h5-10H,1-4H3

InChI Key

HWTNJBXCMIVRFC-UHFFFAOYSA-N

Canonical SMILES

CC(C)C1=C(N2C=CC=CC2=N1)C(=O)C(C)C

Origin of Product

United States

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